N-dodecylmethanesulfonamide
Description
Contextual Significance within Chemical Sciences
The significance of N-dodecylmethanesulfonamide in the chemical sciences stems from its distinct molecular structure, which combines a functional sulfonamide group with a substantial lipophilic alkyl chain. The sulfonamide group (-SO₂NH-) is a critical functional group in medicinal chemistry, known for its ability to form hydrogen bonds and interact with biological targets. benthamdirect.com The long dodecyl chain, on the other hand, confers properties typical of surfactants and increases the molecule's affinity for nonpolar environments. smolecule.comnih.gov
In organic synthesis, the compound serves as a model for developing and understanding reactions involving N-alkylsulfonamides. thieme-connect.comwikipedia.org These compounds can act as electrophiles or be used as building blocks for more complex molecules. thieme-connect.com In medicinal chemistry, this compound has been specifically investigated as an inhibitor of enzymes such as the human microsomal epoxide hydrolase (mEH), a target for various therapeutic areas. nih.gov Furthermore, patent literature indicates its potential utility as an additive or component in the formulation of polymers like polyurethane resins, highlighting its relevance in materials science. google.comgoogle.comgoogle.com The study of its physicochemical properties provides valuable data for predicting the behavior of other long-chain sulfonamides in various applications.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source(s) |
|---|---|---|
| Molecular Formula | C₁₃H₂₉NO₂S | smolecule.com |
| Molecular Weight | 263.44 g/mol | smolecule.com |
| Structure | A methanesulfonamide (B31651) core (CH₃SO₂NH–) bonded to a linear dodecyl (C₁₂H₂₅–) chain at the nitrogen atom. | smolecule.com |
| Water Solubility | Low, due to the hydrophobic dodecyl chain. | smolecule.com |
| Partition Coefficient (logP) | Estimated at 6.67 for similar dodecyl sulfonamides, indicating high lipid affinity. | smolecule.com |
| ¹H NMR (in CDCl₃) | δ 4.19 (bs, 1H), 3.13 (q, J = 6.8 Hz, 2H), 2.95 (s, 3H), 1.57 (m, 2H), 1.38 – 1.20 (m, 18H), 0.88 (t, J = 6.9 Hz, 3H). | nih.gov |
| ¹³C NMR (in CDCl₃) | δ 43.5, 40.5, 31.9, 29.6, 29.5, 29.3, 29.1, 28.9, 26.7, 22.7, 14.1. | nih.gov |
| Infrared (IR) Spectroscopy | Characteristic peaks for S=O asymmetric stretch (1320–1350 cm⁻¹) and N–H stretch (3260–3320 cm⁻¹). smolecule.com A reported synthesis shows peaks at 3268, 1318, and 1151 cm⁻¹. | smolecule.comnih.gov |
Historical Development and Early Research Trajectories
Early research involving long-chain N-alkylsulfonamides primarily focused on their synthesis and fundamental characterization. The sulfonamide functional group has been a cornerstone of medicinal chemistry since the discovery of sulfa drugs, which spurred broad investigations into the synthesis and properties of various sulfonamide derivatives. nih.gov
One of the notable early applications for related compounds was in analytical chemistry. A 1965 study on the gas chromatography of amines explored the use of various derivatives to improve separation and detection. datapdf.com In this research, N-n-hexadecylmethanesulfonamide, a longer-chain homolog of this compound, was synthesized and studied. datapdf.com It was observed that converting long-chain amines into their methanesulfonamide derivatives resulted in a significant increase in retention time during gas chromatography, a property that could be exploited for analytical purposes. datapdf.com
Early synthetic chemistry also laid the groundwork for producing these compounds. For instance, research from 1984 detailed the use of N-fluoro-N-alkylsulfonamides as effective reagents for the fluorination of carbanions, demonstrating the reactivity of the sulfonamide nitrogen and its potential for modification. acs.org These foundational studies on the synthesis, reactivity, and analytical behavior of N-alkylsulfonamides paved the way for their more complex applications in contemporary research. thieme-connect.com
Contemporary Research Landscape and Emerging Themes for Alkylsulfonamides
The research landscape for alkylsulfonamides, including this compound, has expanded significantly, driven by their versatile properties and applicability in diverse scientific domains.
Advanced Synthetic Methodologies: Modern organic chemistry has focused on developing more efficient and milder methods for creating sulfonamides. wikipedia.org Recent advances include visible-light promoted reactions and the use of hypervalent iodine reagents to construct N-alkylsulfonamides from readily available aldehydes and sulfonamides. mdpi.com Other novel strategies involve nitrogen-centered radical approaches to install sulfonamide groups onto complex molecular scaffolds, such as polycyclic hydrocarbons, expanding the toolkit for medicinal chemists. nih.gov The use of N-alkylsulfonamides as electrophiles in reactions with various nucleophiles has also been established as a robust method for forming new carbon-carbon and carbon-heteroatom bonds. thieme-connect.com
Medicinal Chemistry and Drug Discovery: The sulfonamide group is present in a significant number of FDA-approved drugs. nih.gov Alkylsulfonamides are considered valuable "molecular chimeras" because they can engage in hydrogen bonding via the N-H and S=O groups while the alkyl portion interacts with nonpolar regions within protein targets. benthamdirect.com This dual-interaction capability makes them attractive scaffolds in drug design. Contemporary research leverages this by incorporating alkylsulfonamide moieties into molecules designed to inhibit specific enzymes. For example, this compound itself has been identified as an inhibitor of microsomal epoxide hydrolase. nih.gov A major emerging theme is the development of N-acyl-N-alkylsulfonamides as highly reactive agents for the selective chemical modification and covalent inhibition of proteins in living systems, opening new avenues for targeted therapies. acs.org
Materials Science: The unique properties of alkylsulfonamides are also being explored in materials science. darpa.milaccscience.com The presence of a long alkyl chain, as in this compound, can impart surfactant-like qualities useful in the creation and stabilization of emulsions and polymers. nih.govlankem.com Patents have described the inclusion of this compound and other aliphatic sulfonamides in formulations for polyurethane resins and other curable compositions, suggesting a role as a plasticizer, stabilizer, or performance-enhancing additive. google.comgoogle.com
Structure
3D Structure
Properties
CAS No. |
79253-28-4 |
|---|---|
Molecular Formula |
C13H29NO2S |
Molecular Weight |
263.44 g/mol |
IUPAC Name |
N-dodecylmethanesulfonamide |
InChI |
InChI=1S/C13H29NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2,15)16/h14H,3-13H2,1-2H3 |
InChI Key |
IFRSZVJWYIYNAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNS(=O)(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for N Dodecylmethanesulfonamide
Direct Synthesis Routes and Optimization Studies
The creation of the N-dodecylmethanesulfonamide molecule is primarily achieved through direct synthesis involving the formation of a nitrogen-sulfur bond. Research into these synthetic routes focuses on improving efficiency, yield, and sustainability through catalyst development and reaction condition optimization.
Amidation and Sulfonation Reactions for this compound
The most direct and common method for synthesizing this compound is the reaction between dodecylamine (B51217) and methanesulfonyl chloride. This reaction is a classic example of a sulfonylation, a type of amidation reaction. In this process, the nucleophilic amine group of dodecylamine attacks the electrophilic sulfur atom of methanesulfonyl chloride. This is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction.
The general reaction is as follows: CH₃SO₂Cl (Methanesulfonyl chloride) + CH₃(CH₂)₁₁NH₂ (Dodecylamine) → CH₃(CH₂)₁₁NHSO₂CH₃ (this compound) + HCl
This synthesis has been reported with a yield of 60%. escholarship.orgnih.gov The formation of the sulfonamide bond (S-N) is a robust and widely used transformation in organic synthesis. rsc.org Aromatic rings can also be sulfonylated using sulfur trioxide (SO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄), a process that proceeds via an electrophilic aromatic substitution mechanism where HSO₃⁺ is the active electrophile. masterorganicchemistry.com
Catalyst Systems and Reaction Condition Optimization in Sulfonamide Synthesis
While the direct synthesis of this compound from dodecylamine and methanesulfonyl chloride is straightforward, the broader field of sulfonamide synthesis has seen significant advancements in catalysis to improve yields, reduce waste, and allow for milder reaction conditions. These optimized systems are applicable to the synthesis of a wide range of sulfonamide derivatives.
Various catalyst systems have been developed, including those based on copper, ruthenium, and palladium, as well as metal-free approaches. rsc.orgacs.orgacs.orgtandfonline.com For instance, a magnetite-immobilized nano-ruthenium catalyst has been shown to facilitate the synthesis of sulfonamides from alcohols and sulfonamides, producing only water as a byproduct and allowing for easy magnetic separation of the catalyst. acs.org Copper-based catalysts are also common and cost-effective. Systems like CuCl₂/Et₃N and a natural catalyst composed of marine sponge/nano-CuO have been used for the sulfonylation of various amines. tandfonline.combrieflands.com
Optimization studies often focus on variables such as the choice of solvent, base, and temperature. researchgate.net The goal is to maximize the yield and purity of the desired sulfonamide product while minimizing side reactions. researchgate.net
| Catalyst System | Reaction Type | Key Features | Reported Yields |
|---|---|---|---|
| Nano-Ru/Fe₃O₄ | Domino dehydrogenation-condensation-hydrogenation of alcohols and sulfonamides | Environmentally benign (water is the only side-product); catalyst is magnetic and reusable. acs.org | Good to excellent (>80%) acs.org |
| Palladium Catalyst | Coupling of N-tosylhydrazones and MBH carbonates | Selectively produces sulfonamides at room temperature. acs.org | Not specified |
| CuI / 2,2′-bipyridine | Direct synthesis from thiols and amines | Inexpensive copper catalyst system. rsc.org | 40-90% rsc.org |
| CuCl₂ / Et₃N | Oxidative homocoupling of N-propargylsulfonamides | Mild conditions, atom-economical. tandfonline.com | 50-91% tandfonline.com |
| Marine Sponge / Nano-CuO | Sulfonylation of amines with sulfonyl chlorides | Natural, efficient catalyst system operating under mild conditions. brieflands.com | 75-93% brieflands.com |
| I₂ / H₂O₂ | Cross-dehydrogenative coupling of thiophenols and anilines | Metal-free catalytic system. rsc.org | Moderate to high |
Functionalization and Derivatization Approaches of the this compound Scaffold
The this compound structure offers several sites for chemical modification to create derivatives with tailored properties. These include the amide nitrogen, the long alkyl chain, and the methyl group on the sulfonyl moiety.
Modifications at the Amide Nitrogen of this compound Derivatives
The hydrogen atom on the amide nitrogen of this compound is acidic and can be removed by a base, allowing for further functionalization at this position. This enables the synthesis of tertiary sulfonamides through N-alkylation or N-arylation reactions. organic-chemistry.org
Various methods exist for the N-alkylation of amides and sulfonamides, often employing metal catalysts. For example, copper-catalyzed cross-coupling of primary amides with alkylboronic acids provides a route to mono-alkylated amides. organic-chemistry.org Iridium complexes have also been shown to be highly effective catalysts for the N-monoalkylation of amides with alcohols. organic-chemistry.org A novel approach involves a bimolecular nucleophilic substitution (SN2) reaction directly at the amide nitrogen center, using sulfonate leaving groups to enable N-N bond formation with amine nucleophiles, thereby creating hydrazide derivatives under mild conditions. nih.gov This strategy could potentially be adapted for creating novel N-functionalized sulfonamides.
Alkyl Chain Modifications and Their Synthetic Accessibility
The dodecyl (C12) alkyl chain is a defining feature of this compound, imparting significant hydrophobicity to the molecule. Modifying this chain—by altering its length, introducing branching, or adding functional groups—is a key strategy for tuning the molecule's physicochemical properties, such as solubility, melting point, and self-assembly behavior. nih.govrsc.org
The synthetic accessibility of these derivatives is generally high, as it primarily involves substituting dodecylamine with a different primary amine in the initial synthesis step. For example, reacting methanesulfonyl chloride with octylamine (B49996) (C8) or hexadecylamine (B48584) (C16) would yield the corresponding N-octylmethanesulfonamide or N-hexadecylmethanesulfonamide. This approach allows for the systematic study of how alkyl chain length influences molecular properties and interactions. rsc.org The introduction of branched alkyl chains or chains containing other functional groups (e.g., esters, ethers, or aromatic rings) can be achieved by starting with the appropriately functionalized primary amine. rsc.org
| Starting Amine | Resulting N-Alkylmethanesulfonamide Derivative | Potential Property Modification |
|---|---|---|
| Octylamine | N-octylmethanesulfonamide | Increased hydrophilicity relative to the C12 analog |
| Hexadecylamine | N-hexadecylmethanesulfonamide | Increased hydrophobicity and melting point |
| 2-Ethylhexylamine | N-(2-ethylhexyl)methanesulfonamide | Disruption of crystalline packing, potentially lowering the melting point |
| 12-Aminododecanoic acid | N-(11-carboxyundecyl)methanesulfonamide | Introduction of a terminal carboxylic acid group for further functionalization |
Incorporation into Polymer Architectures for Tailored Properties
The this compound scaffold can be incorporated into polymer structures to create materials with specific functional properties. This can be achieved by treating the molecule as a monomer or as a functional side group to be grafted onto a polymer backbone. nih.gov
One strategy involves modifying the this compound molecule to include a polymerizable group, such as a vinyl, acrylate, or styrenic moiety. This functionalized monomer could then be polymerized using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for the synthesis of well-defined block copolymers and other complex architectures. mdpi.com For example, a polymerizable group could be introduced at the end of the dodecyl chain or by N-alkylation with a vinyl-containing substituent.
Alternatively, the sulfonamide group itself or a functional group on the alkyl chain can be used to attach the molecule to a pre-existing polymer. nih.gov For instance, a polymer with reactive side chains (e.g., epoxy or acyl chloride groups) could be reacted with the N-H of this compound or with a terminal functional group on its alkyl chain. Condensation polymerization is another route, where a difunctionalized version of the sulfonamide could be reacted with other monomers to form a polyester (B1180765) or polyamide, embedding the sulfonamide moiety directly into the polymer backbone. frontiersin.org The incorporation of such amphiphilic structures can influence the self-assembly, thermal, and mechanical properties of the resulting polymer. mdpi.comrsc.org
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound, like many chemical manufacturing processes, is increasingly being evaluated through the lens of green chemistry. This paradigm shift encourages the design of products and processes that minimize the use and generation of hazardous substances. ijrap.netresearchgate.net Key principles guiding this approach include the maximization of atom economy, the use of safer solvents and auxiliaries (or their complete elimination), and the application of catalysis over stoichiometric reagents. acs.orggctlc.org The goal is to develop synthetic routes that are not only efficient in terms of yield but are also environmentally benign, reducing waste and enhancing safety. numberanalytics.comrsc.org
Solvent-Free and Atom-Economical Synthetic Routes
Atom Economy: A central concept in green chemistry is atom economy, which measures the efficiency of a reaction in converting the mass of all starting materials into the desired product. chemistry-teaching-resources.com Developed by Barry Trost, it provides a clearer picture of waste generation than reaction yield alone. acs.org The percentage atom economy is calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 numberanalytics.com
Traditional syntheses of sulfonamides often involve the reaction of a sulfonyl chloride (e.g., methanesulfonyl chloride) with an amine (e.g., dodecylamine) in the presence of a base to neutralize the HCl byproduct. While effective, this method has a suboptimal atom economy because the base and the leaving group on the sulfonyl chloride are not incorporated into the final product, ending up as waste.
Solvent-Free Synthesis: Solvent-free, or neat, reactions represent a significant advancement in green chemistry by eliminating the environmental and health hazards associated with many organic solvents. ijrap.netrsc.org These reactions are often facilitated by microwave irradiation, which can lead to shorter reaction times and improved yields. researchgate.netcem.com For the synthesis of this compound, a solvent-free approach could involve the direct condensation of methanesulfonamide (B31651) and dodecyl alcohol, or a direct reaction between methanesulfonyl chloride and dodecylamine on a solid support like basic alumina. cem.com Such methods reduce waste not only by eliminating the solvent but also by simplifying product work-up and purification procedures. researchgate.net
Table 1: Comparison of Theoretical Atom Economy for this compound Synthesis Routes
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Traditional Substitution | Methanesulfonyl Chloride + Dodecylamine + Triethylamine (Base) | This compound | Triethylammonium Chloride | ~52.5% |
| Idealized Catalytic Amination | Methanesulfonamide + Dodecyl Alcohol | This compound | Water | ~94.3% |
Note: The atom economy for the traditional route is calculated based on the primary reactants and base required to form the product and neutralize the byproduct. The idealized route represents a more atom-economical catalytic alternative.
Sustainable Catalysis in Sulfonamide Production
The replacement of stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry, directly improving atom economy and reducing waste. acs.orgrsc.org In sulfonamide synthesis, significant progress has been made in developing sustainable catalytic systems that offer high efficiency, selectivity, and reusability.
Recent research has focused on heterogeneous catalysts, which are in a different phase from the reactants and are therefore easily separated from the reaction mixture and recycled. A notable example is the use of magnetite-immobilized nano-ruthenium (nano-Ru/Fe3O4) catalysts. acs.org This system catalyzes the C-N bond formation between alcohols and sulfonamides through a domino dehydrogenation-condensation-hydrogenation mechanism, producing only water as a byproduct. acs.org The magnetic properties of the catalyst allow for its simple recovery using an external magnet, enhancing its sustainability. acs.orgjsynthchem.com
Other advanced catalytic methods applicable to sulfonamide synthesis include:
Palladium-based Nanocatalysts: Systems like Fe3O4@SiO2-Picolylamine-Pd have been developed for one-pot sulfonamide synthesis. jsynthchem.comjsynthchem.com These catalysts demonstrate high activity and can be easily separated and reused, aligning with green chemistry principles. jsynthchem.com
Photoredox and Copper Catalysis: Synergistic photoredox and copper catalysis enables the synthesis of sulfonamides from amines and a sulfur dioxide source at room temperature using air as an essential component of the catalytic cycle. acs.org This method avoids harsh reagents and elevated temperatures.
Visible-Light-Promoted Synthesis: Catalyst-free and base-free methods have been developed that use visible light to trigger the reaction between sulfonyl chlorides and amines in green solvents, achieving high yields at room temperature with excellent atom economy. researchgate.net
These catalytic strategies offer environmentally benign pathways for producing sulfonamides like this compound, characterized by mild reaction conditions, reduced waste, and the potential for catalyst recycling.
Table 2: Overview of Sustainable Catalytic Systems for Sulfonamide Synthesis
| Catalyst System | Reaction Type | Key Advantages | Typical Byproduct | Source |
|---|---|---|---|---|
| Nano-Ru/Fe3O4 | Dehydrogenative coupling of alcohols and sulfonamides | High selectivity; Magnetic recovery and reuse; Environmentally benign | Water | acs.org |
| Fe3O4@SiO2-Picolylamine-Pd | One-pot coupling of arylboronic acids, amines, and a SO2 source | High catalytic activity; Easy magnetic separation; Recyclable | Varies with specific reactants | jsynthchem.comjsynthchem.com |
| Photoredox / Copper | Synergistic catalysis with amines and a SO2 source | Room temperature reaction; Uses air; Single-step process | Varies with specific reactants | acs.org |
| Visible Light (Catalyst-Free) | EDA complex formation from sulfonyl chlorides and amines | No metal catalyst or base needed; Mild conditions; High atom economy | Varies with specific reactants | researchgate.net |
Chemical Reactivity, Reaction Mechanisms, and Mechanistic Studies of N Dodecylmethanesulfonamide
Acid-Base Properties and Proton Transfer Mechanisms
The sulfonamide group (R-SO₂-NR'R") is characterized by the presence of a nitrogen atom bonded to a sulfonyl group. In the case of N-dodecylmethanesulfonamide (CH₃SO₂NH(CH₂)₁₁CH₃), the nitrogen atom is bonded to a hydrogen atom, a methylsulfonyl group, and a dodecyl group. The presence of the electron-withdrawing sulfonyl group significantly influences the acidity of the N-H bond.
Proton transfer is a fundamental step in many reactions involving this compound. In acidic media, the nitrogen atom of the sulfonamide can be protonated, although this is less favorable due to the electron-withdrawing nature of the sulfonyl group. In basic media, the deprotonation of the N-H bond is a key step that can initiate further reactions. The mechanism of proton transfer will depend on the specific reaction conditions, including the solvent and the nature of the acid or base involved.
Nucleophilic and Electrophilic Reaction Pathways Involving the Sulfonamide Moiety
The sulfonamide moiety in this compound can participate in both nucleophilic and electrophilic reactions, although it is generally considered to be a relatively unreactive functional group. wikipedia.org
Nucleophilic Pathways: The nitrogen atom of the sulfonamide possesses a lone pair of electrons and can act as a nucleophile. However, the nucleophilicity of the nitrogen is significantly reduced by the adjacent electron-withdrawing sulfonyl group. Despite this, this compound can undergo reactions such as N-alkylation under appropriate conditions, typically in the presence of a strong base to first deprotonate the nitrogen, forming a more potent nucleophile. acs.org
The deprotonated form of this compound is a much stronger nucleophile and can react with various electrophiles. For instance, it can participate in nucleophilic substitution reactions with alkyl halides.
Electrophilic Pathways: The sulfur atom in the sulfonamide group is in a high oxidation state (+6) and is electrophilic. It can be attacked by strong nucleophiles, potentially leading to the cleavage of the S-N or S-C bond. However, such reactions typically require harsh conditions.
N-sulfonyl imines, which can be formed from sulfonamides and aldehydes, are versatile electrophilic intermediates in organic synthesis. mdpi.com While not a direct reaction of this compound itself, this highlights the potential for the sulfonamide moiety to be transformed into a reactive electrophilic species.
Thermal and Photochemical Decomposition Mechanisms of this compound
The stability of this compound under thermal and photochemical conditions is an important consideration for its storage and application.
Thermal Decomposition: Long-chain N-alkylsulfonamides, like this compound, are generally expected to have good thermal stability. Studies on the thermal stability of long-chain surfactants, which share structural similarities, indicate that sulfonates are more robust to temperature than sulfates. nih.gov The decomposition of N-alkylsulfonamides at elevated temperatures would likely proceed through the cleavage of the weakest bonds in the molecule. The C-N and S-N bonds are potential sites for homolytic or heterolytic cleavage. The specific decomposition pathway and products would depend on the temperature and the presence of other substances.
Photochemical Decomposition: The photochemical behavior of this compound is not extensively documented. However, studies on other sulfonamides suggest that they can undergo photolysis upon UV irradiation. mdpi.comnih.govresearchgate.netnih.gov The primary photochemical processes for N-alkylsulfonamides could involve the cleavage of the N-S bond or reactions involving the alkyl chain. The presence of chromophores within the molecule would significantly influence its photochemical reactivity. This compound itself does not possess strong chromophores for absorbing UV-Vis light, suggesting it may be relatively stable to photolysis by sunlight.
Role of this compound as a Ligand or Intermediate in Complex Reactions
This compound has the potential to act as a ligand in coordination chemistry and as an intermediate in multi-step organic reactions.
As a Ligand: The sulfonamide group contains potential donor atoms (nitrogen and oxygen) that can coordinate to metal ions. libretexts.orguci.edunih.gov The deprotonated sulfonamide nitrogen is a particularly good ligand. The long dodecyl chain could influence the solubility and stability of the resulting metal complexes, potentially making them useful in specific applications such as catalysis in nonpolar media.
As an Intermediate: In complex reaction sequences, this compound or its derivatives could serve as intermediates. wikipedia.org For example, after functionalization of the dodecyl chain or modification of the sulfonamide group, the resulting molecule could be a precursor to a more complex target molecule. Recent research has explored the use of N-acyl-N-alkylsulfonamides in targeted protein degradation, where they act as reactive handles for covalent modification of proteins. nih.gov This suggests a potential role for this compound derivatives as intermediates in the development of chemical probes and therapeutics.
Advanced Spectroscopic and Structural Elucidation Techniques for N Dodecylmethanesulfonamide and Its Derivatives
High-Resolution Mass Spectrometry for Comprehensive Structural Characterization
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive identification and structural characterization of N-dodecylmethanesulfonamide. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the molecule and its fragments.
For this compound (C₁₃H₂₉NO₂S), the expected exact mass can be calculated with high precision. Upon ionization, typically through electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the molecule can be observed as a protonated species [M+H]⁺ or as adducts with other ions present in the sample matrix.
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural confirmation. Key fragmentation pathways for this compound would likely involve the cleavage of the C-N and S-N bonds of the sulfonamide group, as well as characteristic fragmentation of the dodecyl chain.
Expected Fragmentation Data for this compound:
| Fragment Ion | Proposed Structure | Significance |
| [M-CH₃]⁺ | Loss of the methyl group from the sulfonyl moiety | Confirms the methanesulfonamide (B31651) structure |
| [M-C₁₂H₂₅]⁺ | Cleavage of the N-dodecyl bond | Indicates the presence of the dodecyl substituent |
| [C₁₂H₂₅NH₂]⁺ | Formation of the dodecylamine (B51217) cation | Evidence for the alkyl chain and nitrogen linkage |
| [CH₃SO₂]⁺ | Methanesulfonyl cation | Characteristic fragment of the sulfonamide group |
These fragmentation patterns, combined with the high-resolution mass measurement of the parent ion, provide a detailed and confident structural assignment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise connectivity and conformational details of this compound in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each atom.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the dodecyl chain and the methyl group of the methanesulfonamide moiety. The protons on the carbon adjacent to the nitrogen atom of the sulfonamide will appear as a characteristic multiplet, shifted downfield due to the electron-withdrawing effect of the sulfonamide group. The long alkyl chain will give rise to a complex series of overlapping signals in the upfield region of the spectrum.
The ¹³C NMR spectrum will similarly show distinct resonances for each carbon atom in the molecule. The carbon of the methyl group attached to the sulfur atom will have a characteristic chemical shift, as will the carbons of the dodecyl chain, with the carbon bonded to the nitrogen being the most deshielded.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃-S | ~2.9 - 3.1 | ~40 - 45 |
| N-CH₂- | ~3.1 - 3.3 | ~45 - 50 |
| -(CH₂)₁₀- | ~1.2 - 1.4 | ~22 - 32 |
| -CH₃ (terminal) | ~0.8 - 0.9 | ~14 |
Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.
The FTIR spectrum is expected to be dominated by strong absorption bands corresponding to the stretching and bending vibrations of the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds will appear as two distinct and intense bands. The N-H stretching vibration will also be a prominent feature, the position of which can indicate the extent of hydrogen bonding in the sample.
Raman spectroscopy, which is sensitive to non-polar bonds, will complement the FTIR data by providing strong signals for the C-H and C-C bonds of the long alkyl chain. The S-O stretching vibrations are also Raman active and will be observed in the spectrum.
Characteristic Vibrational Frequencies for this compound:
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3400 | Weak |
| C-H Stretch (alkyl) | 2850 - 2960 | 2850 - 2960 |
| S=O Asymmetric Stretch | 1320 - 1350 | 1320 - 1350 |
| S=O Symmetric Stretch | 1140 - 1160 | 1140 - 1160 |
| S-N Stretch | 900 - 950 | 900 - 950 |
Analysis of the peak positions, shapes, and intensities in both FTIR and Raman spectra can provide insights into the conformational state of the alkyl chain and the presence of intermolecular hydrogen bonding involving the sulfonamide group.
X-ray Crystallography for Solid-State Structural Determination of this compound
While no crystal structure for this compound is currently available in the public domain, X-ray crystallography remains the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles.
Based on the crystal structures of related N-alkylsulfonamides, it is anticipated that the sulfonamide group would adopt a tetrahedral geometry around the sulfur atom. nsf.govnih.govgvsu.edu The S-N bond length is expected to be shorter than a typical single bond, indicating some degree of double bond character. The crystal packing would likely be influenced by hydrogen bonding between the N-H and S=O groups of adjacent molecules, forming chains or sheets. The long dodecyl chains would likely pack in a regular, extended conformation to maximize van der Waals interactions.
Expected Crystallographic Parameters for this compound (based on related structures):
| Parameter | Expected Value |
| S=O Bond Length | ~1.43 Å |
| S-N Bond Length | ~1.63 Å |
| S-C Bond Length | ~1.76 Å |
| O-S-O Bond Angle | ~120° |
| N-S-C Bond Angle | ~107° |
A successful crystallographic analysis would provide an unambiguous depiction of the molecular conformation and the intermolecular interactions that govern the solid-state architecture of this compound.
Chiroptical Spectroscopies (CD, ORD) for Enantiomeric Purity and Stereochemical Assignments (if applicable)
Chiroptical spectroscopic techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful tools for the analysis of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.
This compound, in its parent form, is an achiral molecule as it does not possess a stereocenter and lacks any element of planar or axial chirality. Therefore, it will not exhibit a CD or ORD spectrum.
However, if derivatives of this compound were synthesized to include a chiral center, for example, by introducing a stereogenic carbon atom in the dodecyl chain or by substitution on the nitrogen atom with a chiral group, then chiroptical spectroscopy would become a highly relevant and valuable technique. In such cases, CD and ORD could be used to:
Determine Enantiomeric Purity: The magnitude of the CD or ORD signal is directly proportional to the enantiomeric excess of the sample.
Assign Absolute Configuration: By comparing the experimental spectra to those predicted by quantum chemical calculations, the absolute stereochemistry of the chiral derivative could be determined.
As this compound itself is achiral, these techniques are not applicable for its direct analysis.
Computational and Theoretical Investigations of N Dodecylmethanesulfonamide
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are pivotal in elucidating the fundamental electronic properties and energetic landscape of a molecule. For N-dodecylmethanesulfonamide, such calculations would typically be employed to determine a variety of electronic and structural properties. These computational methods, which solve the Schrödinger equation for a given molecular system, can provide deep insights into the molecule's behavior and reactivity.
Key parameters that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The MEP map provides a visual representation of the charge distribution, highlighting electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack).
Furthermore, quantum chemical calculations can be used to determine the optimized molecular geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles. These calculations also yield the total energy of the molecule, which is essential for comparing the relative stabilities of different conformations and for calculating reaction energies.
Molecular Dynamics Simulations of Conformational Space and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational flexibility and intermolecular interactions of this compound over time. By numerically solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing a dynamic picture of the molecule's behavior.
A primary application of MD for this compound would be to investigate its vast conformational space. The long dodecyl chain can adopt numerous conformations, and MD simulations can help identify the most probable and energetically favorable arrangements in different environments, such as in a vacuum, in a nonpolar solvent, or at an interface. This analysis is crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules.
Moreover, MD simulations are instrumental in studying intermolecular interactions. For instance, simulations of multiple this compound molecules can reveal how they self-assemble, providing insights into the formation of micelles or other aggregates. The simulations can characterize the nature and strength of non-covalent interactions, such as van der Waals forces and hydrogen bonding, that govern these aggregation processes.
Although specific MD simulation studies focused solely on this compound are not prevalent in the literature, the methodology is well-suited to provide valuable information on its dynamic behavior and interaction patterns.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a standard tool in computational chemistry for investigating the mechanisms of chemical reactions. DFT calculations can be used to map out the potential energy surface of a reaction involving this compound, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
By locating the transition state structure and calculating its energy, the activation energy for a given reaction can be determined. This information is vital for predicting the reaction rate and understanding the feasibility of a particular chemical transformation. For this compound, DFT studies could be applied to investigate various potential reactions, such as its synthesis, degradation pathways, or its interactions with other reactive species.
For example, a DFT study could elucidate the mechanism of the sulfonamidation reaction used to synthesize this compound, detailing the bond-forming and bond-breaking steps and identifying the key energetic barriers. Similarly, the mechanisms of its potential hydrolysis or oxidation could be explored, providing insights into its chemical stability under different conditions.
While the scientific literature does not currently feature specific DFT studies on the reaction mechanisms of this compound, this theoretical approach holds significant promise for unraveling its chemical reactivity.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research (excluding biological activity/toxicity predictions)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physicochemical properties of chemicals based on their molecular structure. For this compound, QSPR modeling could be employed to predict a range of important physical properties without the need for experimental measurements.
The development of a QSPR model involves several steps. First, a set of molecular descriptors is calculated for a series of related molecules, including this compound. These descriptors quantify various aspects of the molecular structure, such as its size, shape, and electronic properties. Next, a mathematical relationship is established between these descriptors and a known physical property (e.g., boiling point, melting point, solubility) for a training set of compounds. This relationship, often in the form of a linear or non-linear equation, constitutes the QSPR model.
Once validated, the QSPR model can be used to predict the properties of new or untested compounds like this compound. This predictive capability is particularly valuable for screening large numbers of molecules or for estimating properties that are difficult or costly to measure experimentally.
Specific QSPR studies for this compound are not documented in the available literature. However, the general principles of QSPR modeling are widely applicable and could be used to estimate its physical properties.
Force Field Development and Parameterization for Simulation Studies
The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field used to describe the interactions between atoms. A force field is a set of mathematical functions and parameters that define the potential energy of a system of atoms as a function of their positions.
For a molecule like this compound, a standard, general-purpose force field might not accurately capture the specific nuances of its intramolecular and intermolecular interactions. Therefore, the development and parameterization of a specific force field for this molecule would be a crucial step for conducting reliable and predictive simulations.
The parameterization process typically involves fitting the force field parameters to reproduce high-level quantum chemical calculations and/or experimental data. This can include matching the optimized geometry, vibrational frequencies, and conformational energy profiles obtained from quantum mechanics. For intermolecular interactions, parameters are often adjusted to reproduce experimental data such as liquid density and heat of vaporization.
A well-parameterized force field for this compound would enable more accurate MD simulations of its behavior in various environments, leading to a better understanding of its physical properties and interactions. At present, a dedicated force field for this compound has not been published in the scientific literature.
Applications of N Dodecylmethanesulfonamide in Advanced Materials Science and Engineering
Role as Surfactant or Emulsifier in Non-Biological Colloidal Systems
The molecular structure of N-dodecylmethanesulfonamide, with its distinct hydrophobic dodecyl tail and hydrophilic methanesulfonamide (B31651) headgroup, is characteristic of a surfactant. Surfactants are molecules that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. pageplace.debris.ac.uk This property allows them to act as detergents, wetting agents, emulsifiers, and dispersing agents in various colloidal systems. pageplace.debris.ac.uk
While direct studies on this compound as a primary surfactant are not extensively documented in publicly available research, the behavior of analogous sulfonamide-based surfactants provides strong evidence for its potential in this role. For instance, various sulfonamide derivatives have been synthesized and investigated for their surfactant properties, particularly in applications like enhanced oil recovery. acs.org These molecules effectively reduce the interfacial tension between oil and water, facilitating the formation of stable emulsions and improving the displacement of crude oil from porous rock formations. acs.org
The dodecyl chain of this compound provides the necessary hydrophobicity to adsorb at oil-water or air-water interfaces, while the polar sulfonamide group provides affinity for the aqueous phase. pageplace.de This balance is critical for forming stable colloidal dispersions. In non-biological systems, this can be applied to:
Emulsion Polymerization: Acting as an emulsifier to stabilize monomer droplets in an aqueous phase, a critical step in the synthesis of many commercial polymers.
Paints and Coatings: Serving as a dispersing agent to ensure uniform suspension of pigment particles in a liquid base, preventing aggregation and ensuring consistent application.
Agrochemical Formulations: Stabilizing emulsions of pesticides or herbicides in water for effective spray application.
Research on hybrid surfactants containing both hydrocarbon and fluorocarbon chains, including N-alkyl perfluorooctanesulfonamides, further highlights the versatility of the sulfonamide group in surfactant design. acs.org The aggregation behavior of these compounds is a key parameter in determining their effectiveness in forming micelles and stabilizing colloidal systems. acs.org
Incorporation into Polymeric Materials for Modifying Mechanical and Thermal Properties
The incorporation of functional molecules like this compound into polymer matrices is a common strategy to tailor the bulk properties of the resulting material. The sulfonamide group can participate in hydrogen bonding and other intermolecular interactions, while the long alkyl chain can act as a plasticizer or affect chain packing.
Thermal Properties: The introduction of sulfonamide or sulfonate groups into a polymer backbone can significantly alter its thermal stability. For example, the synthesis of a sulfonamide-functionalized poly(styrene oxide) resulted in a polymer with thermal stability up to 300 °C. rsc.org Similarly, copolymers containing 2-acrylamido-2-methylpropanesulfonic acid (AMPS), which has a sulfonamide-like structure, exhibit enhanced thermal stability, which is crucial for applications in high-temperature environments. mdpi.com The presence of the sulfonamide moiety can increase the glass transition temperature (Tg) of a polymer by restricting chain mobility through strong intermolecular interactions. Conversely, the long, flexible dodecyl chain could potentially lower the Tg by increasing the free volume between polymer chains, acting as an internal plasticizer. mdpi.com
Mechanical Properties: The mechanical properties of polymers, such as tensile strength, elongation at break, and elastic modulus, can be precisely tuned by incorporating additives. mdpi.com Sulfonated groups have been shown to enhance the mechanical performance of various polymers. In sulfonated polyimides, the incorporation of sulfonate groups led to good mechanical properties with tensile strengths ranging from 88.4 to 115.8 MPa and elongation at break between 10.3% and 15.2%. researchgate.net In another study, sulfonated graphene oxide was used to improve the wear resistance and mechanical properties of waterborne polyurethane films. mdpi.com The sulfonic acid groups improved the interfacial compatibility between the graphene filler and the polymer matrix, leading to better stress transfer and increased rigidity. mdpi.com Incorporating this compound could similarly influence mechanical properties through a combination of hydrogen bonding from the sulfonamide group and modification of chain entanglement by the dodecyl tail.
| Polymer System | Functional Group | Observed Change in Property | Reference |
|---|---|---|---|
| Poly(styrene oxide) | Sulfonamide | Increased thermal stability up to 300°C. | rsc.org |
| Polyimides | Sulfonate | High tensile strength (88.4–115.8 MPa) and good elongation (10.3–15.2%). | researchgate.net |
| Waterborne Polyurethane | Sulfonated Graphene Oxide | Improved hardness and wear resistance. | mdpi.com |
| AM-AMPS Copolymer | Sulfonic Acid | Better long-term thermal stability in brines compared to HPAM. | mdpi.com |
Applications in Surface Chemistry and Coatings Technology
The dual functionality of this compound makes it a valuable component in surface chemistry and coatings. The sulfonamide group can provide specific chemical reactivity or act as an anchor to a substrate, while the long dodecyl chain can modify surface properties, such as hydrophobicity and lubricity.
A significant application for related compounds is in the development of antimicrobial coatings. nih.gov Surface-attached quaternary ammonium (B1175870) compounds (QACs) containing a sulfonamide moiety have been developed for textiles and plastics. nih.gov In these systems, a long alkyl chain is crucial for the antimicrobial activity, as it is believed to interact with and disrupt the cell membranes of bacteria. nih.gov The N-dodecyl chain of this compound would be well-suited for this purpose. These potent antimicrobial compounds can be tethered to a surface to create self-sterilizing materials that prevent the formation of biofilms. nih.gov Patents have also been filed for sulfonamide-containing antimicrobial compositions for surface coatings, highlighting the commercial interest in this technology. google.com
In other coating applications, the N-dodecyl tail can be oriented away from the substrate to create a low-energy, hydrophobic surface. This can impart properties such as:
Water repellency: Useful for protective coatings on electronics, textiles, and building materials.
Anti-fouling: Preventing the adhesion of organisms to surfaces in marine environments.
Friction reduction: Creating self-lubricating surfaces for mechanical components.
Utilization in Separation Science and Extraction Processes (e.g., metal extraction, analytical separations)
Solvent extraction is a widely used technique for separating and purifying metals. The process relies on an extractant molecule that can selectively bind to a metal ion in an aqueous phase and transport it to an immiscible organic phase. This compound has the ideal characteristics for such an extractant.
The long dodecyl chain ensures high solubility in nonpolar organic solvents, such as n-dodecane, which are commonly used in industrial extraction processes. researchgate.net The sulfonamide group, with its nitrogen and oxygen atoms, can act as a ligand, coordinating to metal ions. The efficiency and selectivity of the extraction depend on the nature of the metal ion, the pH of the aqueous solution, and the structure of the extractant. mdpi.com
While this compound itself is not extensively cited, numerous studies have demonstrated the effectiveness of similar N-alkyl amides and other ligands for metal extraction. For example, N,N-di-n-octylacetamide has been shown to be an effective extractant for numerous metal ions from hydrochloric acid solutions. nih.gov Other novel diamide (B1670390) and triamide extractants have been examined for their ability to extract up to 74 different metal ions from nitric acid. researchgate.net These studies establish a clear principle: a molecule with a hydrophilic metal-binding head group and a long hydrophobic alkyl tail is an effective extractant. This compound fits this template perfectly and could be applied to the extraction of valuable or toxic metals in hydrometallurgy and waste treatment.
| Extractant Compound | Target Metals/Application | Solvent/Aqueous Phase | Reference |
|---|---|---|---|
| N,N-Di-n-octylacetamide (DOAA) | 35 different metal ions, including Uranium(VI) | Chloroform / Hydrochloric Acid | nih.gov |
| TODGA, DOODA, MIDOA, NTAamide | Up to 74 metal ions, including Lanthanides | n-Dodecane / Nitric Acid | researchgate.net |
| Immobilized Ligands | Various valuable metals (e.g., Pd(II), Cu2+, Fe3+) | Aqueous solutions | mdpi.com |
Development of Functional Materials and Nanostructures
Functional materials are designed to possess specific properties that allow them to perform a particular function, often in response to an external stimulus. scrivenerpublishing.com this compound can serve as a versatile building block for creating such materials and nanostructures due to its combined hydrophobic and hydrophilic characteristics.
The applications discussed in the previous sections all represent the development of functional materials:
Functional Polymers: By incorporating this compound, polymers can be functionalized to have enhanced thermal stability or specific mechanical responses. rsc.org
Functional Surfaces: Coatings containing this molecule can provide active functions like antimicrobial protection or passive functions like water repellency. nih.govgoogle.com
Functional Separation Systems: The use of this compound as an extractant creates a functional liquid-liquid system for selective metal recovery. researchgate.net
Beyond these examples, the self-assembly properties of this compound can be exploited to create ordered nanostructures. As a surfactant, it can form micelles, vesicles, or liquid crystalline phases in solution. bris.ac.uk These self-assembled structures can act as templates or nanoreactors for the synthesis of other nanomaterials, allowing for control over size and morphology. The ability to functionalize materials at the nanoscale opens up new possibilities for creating advanced devices for energy, environmental, and healthcare applications. scrivenerpublishing.com The specific structure of this compound makes it a valuable tool in the bottom-up fabrication of complex and functional material systems.
Analytical Methodologies for Detection and Quantification of N Dodecylmethanesulfonamide in Complex Matrices
Chromatographic Techniques (HPLC, GC) with Various Detection Modes
Chromatographic techniques are fundamental for separating N-dodecylmethanesulfonamide from interfering components within a sample matrix prior to its detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of sulfonamides. nih.gov For a non-volatile compound like this compound, reversed-phase HPLC (RP-HPLC) would be the most suitable approach. In this mode, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, may be employed to achieve optimal separation of the analyte from matrix components. nih.gov
Common detection modes compatible with HPLC for this type of compound include:
Ultraviolet (UV) Detection: Many organic molecules absorb light in the UV-visible spectrum. A Diode-Array Detector (DAD) can be used to obtain spectral information, enhancing the specificity of the detection. nih.gov
Refractive Index (RI) Detection: This universal detector responds to changes in the refractive index of the mobile phase as the analyte elutes. sielc.com It is less sensitive than UV detection and requires an isocratic mobile phase, but it can be useful if the analyte lacks a strong chromophore. sielc.com
Table 1: Illustrative HPLC Parameters for Analysis of Related Sulfonamides This table presents typical starting conditions for method development for this compound based on methods for similar compounds.
| Parameter | Typical Setting | Rationale/Comment |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately non-polar compounds. nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Common solvents for reversed-phase chromatography. The ratio can be optimized. |
| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for complex samples to improve resolution. nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min | A standard flow rate range for analytical HPLC columns. |
| Detector | UV-DAD or RI | UV detection is more sensitive if the molecule has a chromophore; RI is a universal alternative. nih.govsielc.com |
Gas Chromatography (GC) is best suited for volatile and thermally stable compounds. ijstr.org Direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and potential for thermal degradation. However, derivatization to create a more volatile and stable analogue is a common strategy. GC analysis offers high separation efficiency. globalresearchonline.net
Common detection modes for GC include:
Flame Ionization Detector (FID): A robust and widely used detector that responds to most organic compounds, providing a signal proportional to the mass of carbon. globalresearchonline.net
Mass Spectrometry (MS): When coupled with GC, MS provides high selectivity and structural information, as detailed in the next section. nih.gov
Hyphenated Techniques (GC-MS, LC-MS/MS) for Trace Analysis and Structural Confirmation
Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are essential for trace-level analysis and unambiguous identification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. ijstr.org It is a powerful tool for identifying and quantifying volatile organic compounds in complex mixtures. nih.gov For this compound, this would likely require a derivatization step. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern (mass spectrum) that acts as a chemical fingerprint for structural confirmation. nih.gov Using the selective ion monitoring (SIM) mode can significantly enhance the sensitivity for trace analysis. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method for analyzing non-volatile compounds like this compound in complex matrices. researchgate.net This technique offers exceptional sensitivity and selectivity. semanticscholar.org The process involves:
HPLC Separation: The analyte is first separated from matrix components using liquid chromatography. nih.gov
Ionization: The eluting compound is ionized, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for a wide range of molecules. nih.gov
Tandem Mass Spectrometry (MS/MS): Two mass analyzers are used in sequence. The first (Q1) selects the specific molecular ion (precursor ion) of this compound. This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for quantification at very low concentrations. nih.govsemanticscholar.org
Spectrophotometric and Electrochemical Methods for Quantification
While chromatographic methods are dominant, spectrophotometric and electrochemical techniques can offer simpler, more cost-effective alternatives for quantification, although they may lack the same degree of selectivity.
Spectrophotometric Methods rely on the absorption of light by the analyte. If this compound does not have a native chromophore, an indirect method could be developed. Such a method might involve the oxidation of the analyte with a known excess of an oxidizing agent, followed by the reaction of the unconsumed oxidant with a colored reagent (a dye). ekb.eg The decrease in color intensity, measured with a spectrophotometer, would be proportional to the concentration of the analyte. ekb.eg This approach requires careful method development to control reaction conditions and avoid interferences. scispace.com
Electrochemical Methods measure the electrical response (such as current) generated by the oxidation or reduction of an analyte at an electrode surface. mdpi.com Voltammetric techniques, such as differential pulse voltammetry (DPV), could potentially be used to develop a sensor for this compound. researchgate.net The development of such a sensor might involve modifying the electrode surface with materials like graphene or surfactants to enhance the signal and improve sensitivity. researchgate.netmdpi.com These methods can be rapid and suitable for portable, on-site analysis but may be susceptible to interferences from other electroactive species in the sample. osti.gov
Sample Preparation Strategies for Diverse Matrices (e.g., environmental samples, industrial effluents)
Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove substances that could interfere with the analysis. researchgate.net The choice of technique depends heavily on the matrix type.
Solid-Phase Extraction (SPE): This is one of the most common and effective techniques for preparing aqueous samples like environmental water or industrial effluents. nih.gov The process involves passing the liquid sample through a cartridge containing a solid sorbent. This compound would be retained on a suitable sorbent (e.g., C18 for reversed-phase retention), while unwanted matrix components are washed away. The analyte is then eluted with a small volume of an organic solvent, resulting in a cleaner and more concentrated sample ready for chromatographic analysis. nih.gov
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. By selecting a solvent in which this compound has high solubility, it can be efficiently extracted from the aqueous phase.
Microwave-Assisted Digestion: For solid samples or sludges, particularly when analyzing for inorganic components, microwave-assisted acid digestion is a standard EPA-approved method. milestonesrl.com For organic analyte extraction from solid matrices, techniques like Pressurized Fluid Extraction (PFE) or sonication with an appropriate solvent would be more applicable. researchgate.net
Validation and Quality Control in Analytical Procedures
To ensure that an analytical method produces reliable and accurate results, it must undergo a thorough validation process. npra.gov.my Method validation demonstrates that the procedure is suitable for its intended purpose. nih.gov Key validation parameters, often defined by guidelines from the International Council for Harmonisation (ICH), include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. nih.gov
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. globalresearchonline.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment. nih.gov
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Quality control procedures are implemented during routine use of the validated method to ensure continued performance. This includes the regular analysis of blank samples (to check for contamination), calibration standards, and quality control (QC) samples at different concentrations to verify the accuracy and precision of the results for each batch of samples.
Table 2: Key Validation Parameters and Typical Acceptance Criteria Based on general principles from analytical guidelines.
| Validation Parameter | Description | Common Acceptance Criteria |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness to the true value. | Recovery typically within 80-120% for trace analysis. researchgate.net |
| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) typically ≤ 15%. nih.gov |
| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio (S/N) ≥ 3 |
| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio (S/N) ≥ 10 |
| Specificity | Ability to differentiate analyte from interferences. | No interfering peaks at the analyte's retention time in blank samples. nih.gov |
Environmental Fate, Transport, and Ecotoxicological Research of N Dodecylmethanesulfonamide
Environmental Partitioning and Distribution in Different Media (water, soil, air, sediment)
No specific studies on the environmental partitioning of N-dodecylmethanesulfonamide were identified. To understand its distribution, research would be needed to determine key physicochemical properties such as its octanol-water partition coefficient (Kow), organic carbon-water (B12546825) partition coefficient (Koc), Henry's Law constant, and vapor pressure. This data would allow for modeling its likely distribution in various environmental compartments.
Biodegradation Pathways and Microbial Metabolism Studies in Environmental Systems
There is a lack of published research on the biodegradation of this compound. While studies exist on the microbial degradation of sulfonamide antibiotics and other long-chain alkyl compounds like linear alkylbenzene sulfonates, these findings cannot be directly extrapolated to this compound. nih.govscirp.orghibiscuspublisher.comnih.govnih.gov Research would be necessary to identify microbial species capable of degrading this compound, the enzymatic pathways involved, and the resulting metabolites under both aerobic and anaerobic conditions.
Photodegradation and Other Abiotic Transformation Processes in Aquatic and Terrestrial Environments
Specific data on the photodegradation of this compound is not available. Investigations into its susceptibility to direct and indirect photolysis in aquatic and terrestrial environments would be required. This would involve determining its light absorption spectrum and quantum yield, as well as its reactivity with photochemically generated species such as hydroxyl radicals.
Bioaccumulation and Biomagnification Research in Environmental Food Chains (non-human focus)
No studies were found that specifically investigate the bioaccumulation or biomagnification of this compound in environmental food chains. To assess this potential, studies measuring its uptake, depuration, and bioconcentration factors (BCF) in various organisms at different trophic levels would be essential.
Ecotoxicity Studies on Model Aquatic and Terrestrial Organisms (e.g., algae, daphnia, fish, plants, soil invertebrates)
There is a significant gap in the scientific literature regarding the ecotoxicity of this compound. Standardized ecotoxicological tests on representative aquatic and terrestrial organisms are needed to determine its potential adverse effects. researchgate.netnih.govbohrium.comau.dk This would involve establishing endpoints such as the EC50 (half maximal effective concentration) and LC50 (lethal concentration for 50% of the test population) for various species.
Data Tables
Due to the absence of specific research data for this compound, it is not possible to generate data tables on its environmental fate, transport, and ecotoxicological properties.
Future Research Directions and Interdisciplinary Perspectives on N Dodecylmethanesulfonamide
Emerging Synthetic Strategies and Sustainable Production of N-Dodecylmethanesulfonamide
The synthesis of N-alkyl sulfonamides has traditionally relied on the reaction of sulfonyl chlorides with primary or secondary amines. However, contemporary research is moving towards more efficient and environmentally benign methodologies. For this compound, future synthetic strategies are likely to focus on green chemistry principles to enhance sustainability.
Emerging methods that could be adapted for the sustainable production of this compound include catalyst-free reactions and the use of eco-friendly solvents. scispace.com For instance, novel approaches report the synthesis of alkyl and aryl sulfonamides by reacting sulfonic acids with isocyanides and water in dichloromethane (B109758) at ambient temperature, achieving excellent yields in a short time. researchgate.net Another avenue involves nitrogen-centered radical approaches, which have been developed for the installation of a sulfonamide unit to various molecular cores. rsc.org These methods offer potential advantages such as reduced waste, milder reaction conditions, and avoidance of hazardous reagents like chlorosulfonic acid. researchgate.net
Future research will likely focus on optimizing these modern synthetic routes for long-chain alkyl sulfonamides like this compound, with an emphasis on scalability, atom economy, and the use of renewable starting materials.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthesis Strategy | Potential Advantages | Key Research Focus |
| Traditional Sulfonyl Chloride Method | Well-established procedure | Improving safety and reducing hazardous waste |
| Catalyst-Free Methods | Reduced environmental impact, simpler purification | Broadening substrate scope and improving yields |
| Nitrogen-Centered Radical Approach rsc.org | High efficiency and novel reactivity | Mechanistic understanding and catalyst development |
| Flow Chemistry Synthesis | Scalability, safety, and process control | Optimization of reaction conditions and reactor design |
Advanced Material Applications and Novel Functionalizations of the Compound
The amphiphilic nature of this compound, stemming from its long hydrocarbon tail and polar head, suggests significant potential in materials science, particularly in the realm of surfactants and self-assembling systems. While direct research on this specific compound is limited, its structural similarity to well-known surfactants like sodium dodecyl sulfate (B86663) (SDS) provides a basis for exploring its future applications.
Potential advanced material applications could include its use as a stabilizer in nanoparticle synthesis, a component in the formulation of complex emulsions, or a template for the creation of mesoporous materials. Novel functionalizations could involve modifying the methanesulfonamide (B31651) headgroup or the dodecyl chain to tune its self-assembly properties, such as its critical micelle concentration (CMC) and aggregation behavior. Research into how this compound interacts with polymers could also open up applications in areas like advanced coatings or rheology modifiers.
Mechanistic Insights through Advanced Computational and Experimental Integration
A deeper understanding of the physicochemical properties of this compound at a molecular level is crucial for unlocking its full potential. The integration of advanced computational and experimental techniques will be pivotal in gaining these mechanistic insights.
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be employed to model the electronic structure, intermolecular interactions, and aggregation behavior of this compound. researchgate.netmdpi.com These theoretical studies can predict properties like molecular electrostatic potential (MEP), which helps in understanding sites for electrophilic and nucleophilic attacks and hydrogen bonding interactions. researchgate.net
Experimentally, techniques like conductivity measurements could be used to determine the CMC and the degree of ionization of micelles in solution, similar to studies conducted on related surfactant systems. scispace.com Spectroscopic methods, in conjunction with computational data, can elucidate the conformational dynamics and the nature of the solvent-solute interactions that govern the compound's behavior in different media. This synergistic approach will be essential for designing this compound-based systems with tailored properties for specific technological applications.
Environmental Remediation Strategies and Green Engineering for Sulfonamide Compounds
The environmental fate of sulfonamide-containing compounds is an area of growing concern. While much of the current research focuses on sulfonamide antibiotics, the principles of environmental remediation and green engineering are broadly applicable to other sulfonamides, including this compound.
Future research should investigate the biodegradability and potential ecotoxicity of this compound. Understanding its sorption behavior in soil and its interaction with dissolved organic matter will be critical in assessing its environmental mobility and impact. researchgate.net
Green engineering strategies would focus on designing environmentally benign alternatives or developing effective remediation technologies. This could involve the use of phytoremediation or microbial degradation to break down the compound in contaminated soil and water. The goal is to create a life cycle for the compound that minimizes its environmental footprint, from sustainable synthesis to end-of-life degradation or recycling.
Role in Emerging Technologies and Interdisciplinary Fields (excluding biomedical applications)
The unique properties of this compound suggest potential roles in a variety of emerging technologies and interdisciplinary fields outside of the biomedical sphere. Its surfactant properties could be leveraged in industrial processes such as enhanced oil recovery, froth flotation for mineral processing, or as a component in specialized lubricants and coatings.
In the field of nanotechnology, it could function as a templating agent for the synthesis of structured nanomaterials or as a dispersing agent for carbon nanotubes and graphene. researchgate.net The interface between chemistry and electronics might also offer opportunities, for instance, in the formulation of electrolytes for batteries or as a component in organic electronic devices where control over molecular assembly is key. As interdisciplinary research continues to evolve, the specific combination of a long alkyl chain and a stable sulfonamide moiety in this compound may lead to novel applications in unforeseen areas of technology.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N-dodecylmethanesulfonamide, and how are intermediates purified?
- Methodology : The synthesis typically involves sulfonylation reactions between methanesulfonyl chloride and dodecylamine derivatives. Purification of intermediates often employs column chromatography (silica gel) or recrystallization. Analytical validation via -NMR and HPLC−MS/MS is critical to confirm purity and structural integrity .
- Data Support : Table S1 () provides retention times () and retardation factors () for intermediates, aiding in protocol optimization.
Q. How is N-dodecylmethanesulfonamide characterized structurally, and what analytical techniques are prioritized?
- Methodology : Nuclear Magnetic Resonance (-NMR and -NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For example, -NMR identifies alkyl chain proton environments, while HRMS confirms molecular ion peaks (e.g., [M+H]) .
- Data Support : Table S2 () details NMR chemical shifts and MS/MS fragmentation patterns for analogous sulfonamides.
Advanced Research Questions
Q. How can researchers optimize reaction yields during N-dodecylmethanesulfonamide synthesis when encountering low conversion rates?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity of the amine group.
- Catalysis : Triethylamine or 4-dimethylaminopyridine (DMAP) can accelerate sulfonylation by scavenging HCl byproducts .
- Temperature Control : Reactions performed at 0–5°C reduce side reactions, while gradual warming to room temperature improves yield .
Q. What strategies resolve contradictions in bioactivity data for N-dodecylmethanesulfonamide derivatives across studies?
- Methodology :
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables.
- Structural Confirmation : Use X-ray crystallography or 2D NMR (e.g., NOESY) to verify stereochemistry, as minor structural deviations can drastically alter activity .
- Meta-Analysis : Cross-reference PubChem bioassay data (AID 743255) with in-house results to identify outliers .
Q. How do researchers design experiments to probe the membrane interaction mechanisms of N-dodecylmethanesulfonamide?
- Methodology :
- Liposome Assays : Incorporate the compound into lipid bilayers and monitor permeability via fluorescent dye leakage (e.g., calcein release).
- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model alkyl chain insertion into lipid membranes .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with lipid-coated sensor chips .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
